molecular formula C8H5ClN4 B3371521 5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile CAS No. 72111-58-1

5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile

Cat. No.: B3371521
CAS No.: 72111-58-1
M. Wt: 192.6 g/mol
InChI Key: QZDUYDPDUKPHAY-UHFFFAOYSA-N
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Description

5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile is a pyrazine derivative characterized by a chloro group at position 5, an ethyl substituent at position 6, and two nitrile groups at positions 2 and 2. This compound belongs to the pyrazine-2,3-dicarbonitrile family, which is widely studied for its versatility in organic synthesis, materials science (e.g., OLEDs), and medicinal chemistry [1]. The chloro and ethyl groups impart distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

5-chloro-6-ethylpyrazine-2,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c1-2-5-8(9)13-7(4-11)6(3-10)12-5/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDUYDPDUKPHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C#N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512673
Record name 5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72111-58-1
Record name 5-Chloro-6-ethyl-2,3-pyrazinedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72111-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile typically involves the reaction of appropriate pyrazine derivatives with chlorinating and ethylating agents. One common method includes the chlorination of 6-ethylpyrazine-2,3-dicarbonitrile using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or dimethylformamide at temperatures ranging from 25-100°C.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon under hydrogen gas at room temperature.

    Oxidation: Potassium permanganate in aqueous or alkaline medium at elevated temperatures (50-100°C).

Major Products Formed

    Substitution: Formation of 5-amino-6-ethylpyrazine-2,3-dicarbonitrile or 5-thio-6-ethylpyrazine-2,3-dicarbonitrile.

    Reduction: Formation of 5-chloro-6-ethylpyrazine-2,3-diamine.

    Oxidation: Formation of 5-chloro-6-carboxypyrazine-2,3-dicarbonitrile.

Scientific Research Applications

5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of cyano groups and the pyrazine ring structure allows it to form hydrogen bonds and π-π interactions, which can modulate the activity of target molecules. The chlorine and ethyl groups may also influence its lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Pyrazine-2,3-dicarbonitrile derivatives are distinguished by substituents at positions 5 and 5. Below is a comparative analysis of key analogs:

Compound Substituents (Position 5/6) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Yield (%) Application Relevance
5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile Cl, C₂H₅ N/A N/A N/A Intermediate in OLED materials
13g [2] Cyclohexylamino, CF₃-pyridyl 156–157 8.97 (s, 1H), 10.75 (s, 1H) 87 Fluorescent probes
13h [2] t-Butylamino, CH₃ 139–140 1.53 (s, 9H), 2.45 (s, 3H) 37 Antimicrobial agents
13j [2] t-Butylamino, 4-methoxyphenyl 239–240 3.83 (s, 3H), 7.04 (d, J=8.4 Hz) 41 Antifungal activity
9-Oxo-indeno derivative [12] Fused indeno ring N/A N/A N/A USP8 enzyme inhibition

Key Observations:

  • Steric Effects: Bulky groups (e.g., t-butylamino in 13h) reduce reactivity in nucleophilic substitutions but enhance thermal stability (higher melting points in 13j) [10].
  • Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in 13g) increase electrophilicity, favoring charge-transfer processes in OLEDs [1].
  • Solubility: Ethyl substituents (target compound) improve lipophilicity compared to polar groups (e.g., methoxy in 13j), enhancing membrane permeability in drug candidates [3].

Biological Activity

5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile is a chemical compound with the molecular formula C8H5ClN4C_8H_5ClN_4. It is a derivative of pyrazine, characterized by the presence of chlorine and ethyl groups along with two cyano groups. This unique structure imparts various potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Weight : 192.60 g/mol
  • CAS Number : 72111-58-1
  • Structural Formula :
C8H5ClN4\text{C}_8\text{H}_5\text{ClN}_4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of cyano groups enhances its capacity to form hydrogen bonds and π-π interactions, which can modulate the activity of enzymes, receptors, or DNA. The chlorine and ethyl groups influence its lipophilicity and membrane permeability, affecting bioavailability and distribution within organisms.

Antimicrobial Properties

Research indicates that compounds similar to 5-Chloro-6-ethylpyrazine derivatives exhibit antimicrobial properties. For instance, studies have shown that pyrazine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial enzyme systems or cellular structures.

Anticancer Potential

This compound has been explored for its anticancer properties. It may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells. In vitro studies have demonstrated its effectiveness against certain cancer cell lines, suggesting its potential as a lead compound in drug development .

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of several pyrazine derivatives against Gram-positive and Gram-negative bacteria. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Anticancer Activity : In a recent investigation, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated that it reduced cell viability significantly compared to control groups, suggesting a promising avenue for further research into its anticancer mechanisms.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
5-Chloro-6-methylpyrazine-2,3-dicarbonitrileStructureModerateLow
5-Bromo-6-ethylpyrazine-2,3-dicarbonitrileStructureHighModerate
This compound StructureHighHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile
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